(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 959578-52-0
VCID: VC3781755
InChI: InChI=1S/C18H25NO4/c1-12-7-5-6-8-14(12)9-13-10-15(16(20)21)19(11-13)17(22)23-18(2,3)4/h5-8,13,15H,9-11H2,1-4H3,(H,20,21)/t13-,15+/m1/s1
SMILES: CC1=CC=CC=C1CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

CAS No.: 959578-52-0

Cat. No.: VC3781755

Molecular Formula: C18H25NO4

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid - 959578-52-0

Specification

CAS No. 959578-52-0
Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
IUPAC Name (2S,4R)-4-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C18H25NO4/c1-12-7-5-6-8-14(12)9-13-10-15(16(20)21)19(11-13)17(22)23-18(2,3)4/h5-8,13,15H,9-11H2,1-4H3,(H,20,21)/t13-,15+/m1/s1
Standard InChI Key JRUUPMRYVHHJQL-HIFRSBDPSA-N
Isomeric SMILES CC1=CC=CC=C1C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
SMILES CC1=CC=CC=C1CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC1=CC=CC=C1CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O

Introduction

Structure and Chemical Properties

Structural Features

The compound has several key structural features that determine its chemical behavior and applications:

  • A five-membered pyrrolidine ring forming the core structure

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

  • A carboxylic acid group at the 2-position

  • A 2-methylbenzyl substituent at the 4-position

  • Specific stereochemistry at the 2 and 4 positions, indicated by (2S,4R)

The Boc group is a common protecting group for amines in organic synthesis, providing protection against unwanted reactions during multistep synthetic processes . The presence of the carboxylic acid functionality allows for further derivatization, making this compound versatile in chemical transformations.

Spectroscopic Characteristics

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the aromatic protons of the 2-methylbenzyl group, the methyl group attached to the aromatic ring, the tert-butyl group of the Boc protecting group, and the protons of the pyrrolidine ring.

  • Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carboxylic acid and carbamate (Boc) functional groups.

  • Mass spectrometry would confirm the molecular weight and fragmentation pattern typical of Boc-protected amines.

Synthesis Methods

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid typically involves several steps, beginning with protected amino acids as starting materials. The synthetic pathway generally includes:

  • Protection of the nitrogen atom of a pyrrolidine derivative with a Boc group

  • Introduction of the 2-methylbenzyl substituent at the 4-position

  • Establishment of the correct stereochemistry at the 2 and 4 positions

  • Functionalization to introduce or reveal the carboxylic acid group

One key challenge in the synthesis is controlling the stereochemistry to obtain the desired (2S,4R) configuration. This often requires the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reactions .

Recent advances in synthesis methods include palladium-catalyzed α-arylation of N-Boc pyrrolidine, which has been reported as an effective approach for introducing aryl groups to pyrrolidine rings with high enantioselectivity . This approach could potentially be applied to the synthesis of our target compound by using appropriate 2-methylbenzyl donors.

A typical synthetic route might involve:

  • Boc protection of commercially available L-proline

  • Functionalization at the 4-position through alkylation with 2-methylbenzyl halide

  • Control of stereochemistry through selective reduction or other stereoselective transformations

  • Final deprotection-reprotection steps as necessary

Applications and Uses

Pharmaceutical Applications

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid serves primarily as an intermediate in the synthesis of pharmaceutically relevant compounds. Pyrrolidine derivatives are significant in medicinal chemistry due to their prevalence in natural products and their ability to confer specific conformational properties to molecules.

The compound's potential applications in pharmaceutical research include:

  • Building block for neuronal nitric oxide synthase inhibitors, similar to the applications of related 2-aminopyridinomethyl pyrrolidines

  • Intermediate in the synthesis of peptidomimetics, which are peptide-like molecules designed to interact with biological targets

  • Precursor in the development of enzyme inhibitors where the rigid pyrrolidine scaffold provides favorable binding properties

Research Applications

In research settings, the compound is valuable for:

  • Studies of structure-activity relationships in drug discovery

  • Investigations of stereoselective synthetic methodologies

  • Development of new protecting group strategies for complex molecule synthesis

  • Exploration of novel reaction pathways involving functionalized pyrrolidines

Comparative Analysis with Similar Compounds

Table 1 presents a comparison of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid with structurally related compounds to highlight similarities and differences in their properties and potential applications.

Table 1: Comparison of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencePotential Application Differences
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid959578-52-0C18H25NO4319.42-Methyl substituent on benzyl groupStandard reference compound
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid957311-13-6C18H22F3NO4373.4Trifluoromethyl instead of methyl groupEnhanced lipophilicity, possible metabolic stability
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid959581-21-6C18H25NO4319.44-Methyl (para) instead of 2-methyl (ortho) substituentDifferent spatial arrangement, potential binding properties
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid1373609-37-0C10H13NO2S211.28Thiophene ring instead of benzyl, no Boc groupDifferent electronic properties, unprotected nitrogen
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid1049980-40-6C12H14N2O4250.25Nitro group on benzyl, no Boc groupEnhanced reactivity, electron-withdrawing properties

Recent Research and Future Directions

Research involving pyrrolidine derivatives with specific stereochemistry continues to expand, particularly in the areas of:

  • Development of new synthetic methodologies for introducing substituents at specific positions of the pyrrolidine ring with controlled stereochemistry

  • Exploration of their applications as building blocks in the synthesis of complex natural products and pharmaceuticals

  • Investigation of their potential as chiral catalysts or ligands in asymmetric synthesis

  • Studies of their biological activities and structure-activity relationships

Future research directions may include:

  • Development of more efficient, one-pot synthetic routes to these compounds

  • Exploration of green chemistry approaches to their synthesis

  • Investigation of their applicability in emerging areas such as peptide-based therapeutics

  • Studies of their potential as scaffolds for targeted drug delivery systems

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